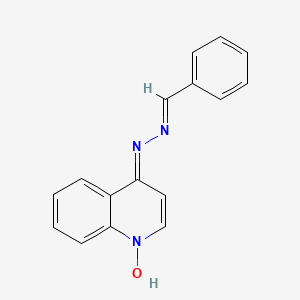![molecular formula C18H22N2O3S B4999503 8-methoxy-4-methyl-2-{[1-methyl-2-(4-morpholinyl)-2-oxoethyl]thio}quinoline](/img/structure/B4999503.png)
8-methoxy-4-methyl-2-{[1-methyl-2-(4-morpholinyl)-2-oxoethyl]thio}quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-methoxy-4-methyl-2-{[1-methyl-2-(4-morpholinyl)-2-oxoethyl]thio}quinoline is a synthetic compound that has been the focus of scientific research in recent years. This compound is known for its potential as a therapeutic agent in the treatment of various diseases.
Wirkmechanismus
The exact mechanism of action of 8-methoxy-4-methyl-2-{[1-methyl-2-(4-morpholinyl)-2-oxoethyl]thio}quinoline is not fully understood. However, it is believed to work by inhibiting certain enzymes and signaling pathways in the body. This leads to a reduction in inflammation and the growth of cancer cells.
Biochemical and Physiological Effects:
Studies have shown that this compound has a variety of biochemical and physiological effects. It has been shown to reduce inflammation, inhibit the growth of cancer cells, and have antimicrobial properties. It has also been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 8-methoxy-4-methyl-2-{[1-methyl-2-(4-morpholinyl)-2-oxoethyl]thio}quinoline in lab experiments is that it has been shown to have a low toxicity profile. This makes it a safer alternative to other compounds that may have toxic effects. However, one limitation is that more research is needed to fully understand the mechanism of action and potential side effects of this compound.
Zukünftige Richtungen
There are several future directions for research on 8-methoxy-4-methyl-2-{[1-methyl-2-(4-morpholinyl)-2-oxoethyl]thio}quinoline. One direction is to further investigate its potential as a therapeutic agent in the treatment of neurodegenerative disorders and other diseases. Another direction is to study its mechanism of action in more detail to better understand how it works in the body. Additionally, more research is needed to determine the potential side effects of this compound and its safety profile in humans.
Conclusion:
This compound is a synthetic compound that has shown potential as a therapeutic agent in the treatment of various diseases. Its low toxicity profile makes it a safer alternative to other compounds that may have toxic effects. Further research is needed to fully understand its mechanism of action and potential side effects, as well as its potential as a treatment for neurodegenerative disorders and other diseases.
Synthesemethoden
The synthesis of 8-methoxy-4-methyl-2-{[1-methyl-2-(4-morpholinyl)-2-oxoethyl]thio}quinoline involves several steps. The starting material is 8-hydroxy-4-methylquinoline, which is reacted with 2-bromo-1-methyl-2-(4-morpholinyl)ethanone in the presence of a base to form the intermediate compound. This intermediate is then reacted with thioacetic acid to give the final product.
Wissenschaftliche Forschungsanwendungen
8-methoxy-4-methyl-2-{[1-methyl-2-(4-morpholinyl)-2-oxoethyl]thio}quinoline has been studied for its potential as a therapeutic agent in the treatment of various diseases. It has been shown to have antimicrobial, antitumor, and anti-inflammatory properties. Studies have also suggested that this compound may have potential as a treatment for Alzheimer's disease and other neurodegenerative disorders.
Eigenschaften
IUPAC Name |
2-(8-methoxy-4-methylquinolin-2-yl)sulfanyl-1-morpholin-4-ylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3S/c1-12-11-16(19-17-14(12)5-4-6-15(17)22-3)24-13(2)18(21)20-7-9-23-10-8-20/h4-6,11,13H,7-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRNUOWKQMWNRJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C=CC=C2OC)SC(C)C(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![11-(2-furyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4999420.png)
![5-{4-[(4-methyl-2-oxido-1,2,5-oxadiazol-3-yl)methoxy]benzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4999434.png)



![ethyl 4-(2-phenylethyl)-1-{[3-(trifluoromethyl)-1H-pyrazol-5-yl]carbonyl}-4-piperidinecarboxylate](/img/structure/B4999477.png)
![2-[4-(4-tert-butylbenzoyl)-1-piperazinyl]-4-methyl-6-(1-piperidinyl)pyrimidine](/img/structure/B4999489.png)
![N-(4-bromophenyl)-N-[1,4-dioxo-3-(1-piperidinyl)-1,4-dihydro-2-naphthalenyl]acetamide](/img/structure/B4999507.png)
![N~2~-{[3-(2-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-L-leucinamide](/img/structure/B4999514.png)
![1-(4-bromophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B4999520.png)
![dimethyl 2-{[3-(benzylsulfonyl)propanoyl]amino}terephthalate](/img/structure/B4999531.png)
![1-benzyl-5-{[1-(4-nitrobenzyl)-1H-indol-3-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4999532.png)
![N-[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]-2-thiophenecarboxamide](/img/structure/B4999536.png)
![N-{[2-(4-acetyl-1-piperazinyl)-3-pyridinyl]methyl}-2-indanamine](/img/structure/B4999537.png)